molecular formula C6H10N2O3 B13200159 Methyl 4-amino-5-oxopyrrolidine-3-carboxylate

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13200159
M. Wt: 158.16 g/mol
InChI Key: STHPTYBVPCQCFM-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate (CAS 806641-78-1) is a high-purity chemical intermediate with significant research value in medicinal chemistry and drug discovery. This compound features a multifunctional pyrrolidine scaffold, integrating both an ester and an amino group on a 5-oxopyrrolidine core, making it a versatile building block for the synthesis of more complex heterocyclic compounds . The 5-oxopyrrolidine structure is a privileged scaffold in the design of novel bioactive molecules. Researchers are particularly interested in derivatives of 5-oxopyrrolidine-3-carboxylic acid for their potential anticancer properties. Such compounds have been investigated against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), where certain derivatives have demonstrated potent cytotoxic effects and the ability to inhibit cancer cell migration . Furthermore, this structural class shows promising applications in developing new antibacterial agents. Derivatives have exhibited strong efficacy against various Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli , with some hydrazone-based analogs showing excellent biofilm disruption capabilities . As a key intermediate, this compound provides researchers with a critical starting point for structural diversification. Its reactive functional groups allow for further chemical modifications, such as hydrazide formation and condensation reactions, to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 4-amino-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)3-2-8-5(9)4(3)7/h3-4H,2,7H2,1H3,(H,8,9)

InChI Key

STHPTYBVPCQCFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC(=O)C1N

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves starting from suitably substituted 4-amino-3-carboxylic acid derivatives, which undergo cyclization to form the pyrrolidine ring.

Procedure:

  • Starting Material: 4-Amino-3-carboxylic acid derivatives, such as amino acids or esters.
  • Activation: The acid group is activated via conversion to acid chlorides or anhydrides.
  • Cyclization: Intramolecular cyclization occurs under basic or dehydrating conditions, often employing reagents like thionyl chloride or phosphorus oxychloride.
  • Esterification: The resulting lactam intermediate is esterified with methyl alcohol in the presence of acid catalysts to afford methyl ester derivatives.

Key Reaction Conditions:

  • Reflux in methyl alcohol with catalytic acid.
  • Use of dehydrating agents to promote ring closure.

Synthesis via Michael Addition to 5-Oxopyrrolidine-3-carboxylate Derivatives

Method Overview:

A prominent route involves Michael addition of nucleophiles to 5-oxopyrrolidine-3-carboxylate intermediates, followed by amino functionalization.

Procedure:

  • Preparation of Michael Acceptor: Synthesize methyl 4-oxo-5-oxopyrrolidine-3-carboxylate, often via cyclization of suitable precursors.
  • Michael Addition: React with primary amines or ammonia in polar solvents such as methanol or ethanol, at room temperature or mild heating.
  • Result: Formation of amino-substituted pyrrolidine derivatives.

Reaction Data:

  • For example, Beji et al. (2016) described the reaction of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate with primary amines, leading to methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates, which can be hydrolyzed or further modified to obtain the target compound (see).

Cyclization from 1,4-Disubstituted 1,2,3-Triazoles or Related Precursors

Method Overview:

This method involves constructing the pyrrolidine ring via cyclization from 1,4-disubstituted precursors, such as azides or hydrazines, followed by esterification.

Procedure:

  • Synthesize precursor heterocycles with appropriate substituents.
  • Induce cyclization under thermal or catalytic conditions.
  • Convert the intermediate to methyl ester via esterification with methyl alcohol under acidic conditions.

Notes:

  • This pathway is less common but offers regioselectivity and functional group tolerance.

Multi-step Synthesis via 5-Oxopyrrolidine-3-carboxylate Intermediates

Method Overview:

A well-documented approach involves synthesizing methyl 4-aminopyrrolidine-3-carboxylate through multi-step reactions starting from simpler amino acids or diesters.

Stepwise Procedure:

  • Step 1: Formation of a protected amino acid derivative.
  • Step 2: Cyclization to form the 5-oxopyrrolidine ring, often using carbodiimides or dehydrating agents.
  • Step 3: Introduction of amino groups at the 4-position via nucleophilic substitution or reductive amination.
  • Step 4: Final esterification to methyl ester.

Reaction Data & Yields:

  • Based on literature, yields vary from 50-80%, depending on the specific conditions and starting materials.

Summary of Key Data and Reaction Conditions

Method Starting Materials Key Reagents Solvents Conditions Yield (%) Remarks
1. Intramolecular Cyclization Amino acids or derivatives Thionyl chloride, dehydrating agents Methyl alcohol Reflux, dehydrating 60-75 Suitable for direct synthesis
2. Michael Addition Methyl 4-oxo-5-oxopyrrolidine-3-carboxylate Primary amines Methanol/Ethanol Room temp to mild heating 70-85 Versatile for amino derivatives
3. Cyclization from Precursors Azides, hydrazines Catalysts (e.g., Pd, Cu) Appropriate solvents Thermal or catalytic Variable Less common
4. Multi-step Synthesis Protected amino acids Carbodiimides, dehydrating agents Organic solvents Reflux, dry conditions 50-80 Time-consuming but high-yield

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins, altering their structure and function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₇H₁₀N₂O₃ ~170.17 (inferred) Amino, ester, ketone
1-methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 157.13 Carboxylic acid, ketone, methyl
Methyl 4-(4-bromobenzylidene)-...-pyrrole-3-carboxylate C₂₀H₁₇BrN₂O₃ 413.26 Bromobenzylidene, pyridinylmethyl, ester, ketone

Table 2: Key Property Differences

Property This compound 1-methyl-5-oxopyrrolidine-3-carboxylic acid Methyl 4-(4-bromobenzylidene)-...-pyrrole-3-carboxylate
Solubility Moderate in polar solvents (amino/ester) High in water (carboxylic acid) Low in water (aromatic/halogen substituents)
Hydrogen Bonding Strong donor/acceptor (NH₂, C=O) Strong donor (COOH), acceptor (C=O) Limited (ester/ketone only)
Reactivity Nucleophilic (amino), electrophilic (ester) Acid-base reactions (COOH) Halogen substitution, coordination (pyridinyl)
Applications Drug intermediates, crystal engineering Polymer precursors, peptide synthesis Medicinal chemistry (e.g., kinase inhibitors)

Functional Group Impact on Properties

  • Amino Group: The amino group in the target compound enhances hydrogen-bonding capacity compared to the carboxylic acid analog (), which primarily relies on carboxylic acid dimerization. This difference affects solubility; the amino/ester combination may improve solubility in semi-polar solvents (e.g., DMSO) relative to the highly polar carboxylic acid .
  • Such features are critical in drug design for membrane permeability .

Crystallographic Behavior

  • Ring Puckering: Pyrrolidine and pyrrole derivatives often exhibit puckered conformations. The target compound’s amino group may influence puckering dynamics compared to the planar carboxylic acid () or the rigid aromatic-substituted analog () .
  • Crystallography Tools : Structural analyses of these compounds likely employ software like SHELX () or ORTEP-3 () for refinement and visualization.

Biological Activity

Methyl 4-amino-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article delves into the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amino group at position 4 and a carboxylate group at position 3. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of approximately 158.16 g/mol. The unique structure contributes to its reactivity and biological properties, enabling the synthesis of various derivatives with altered activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. It may be particularly useful in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Enzyme Inhibition

Molecular docking studies reveal that this compound can bind to specific enzymes and receptors involved in inflammatory responses. This binding may inhibit their activity, leading to reduced inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds based on their structures and biological activities:

Compound NameStructure TypeKey FeaturesBiological Activity
Methyl 2-amino-4-methylthiazoleThiazoleContains a thiazole ringAntimicrobial properties
Ethyl 2-aminoacetateAminoacetateSimple amine structurePrecursor in amino acid synthesis
Methyl 2-amino-3-pyridinecarboxylatePyridinePyridine ring with carboxylatePotential anti-cancer activity
This compound PyrrolidineFive-membered ring with amino/carboxyl functionalitiesAnti-inflammatory, antioxidant

This comparison highlights the unique structural features of this compound that contribute to its distinct biological properties.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that derivatives of this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications against inflammation.
  • Antioxidant Activity Assessment : The antioxidant activity was evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant scavenging activity, comparable to known antioxidants like ascorbic acid. The reducing power assay further confirmed its ability to donate electrons and neutralize free radicals .

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